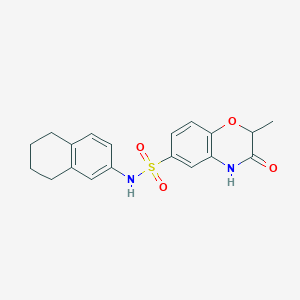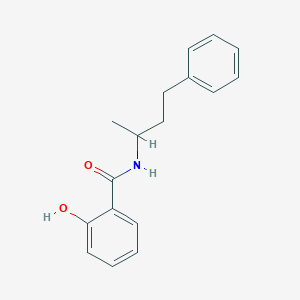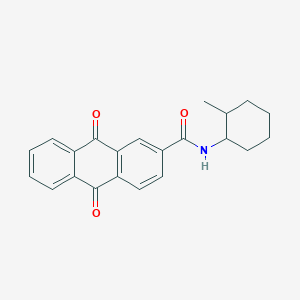![molecular formula C16H14F3NO2 B270686 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide, also known as TFPP, is a synthetic compound that has gained attention in the scientific community due to its potential use as a research tool. TFPP is a derivative of fenofibrate, a drug used to treat high cholesterol levels. However, TFPP has different properties than fenofibrate, making it a unique compound with potential applications in scientific research.
作用机制
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide activates PPARs by binding to their ligand-binding domain, leading to conformational changes that allow for the recruitment of coactivator proteins. This results in the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects
Studies have shown that 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide treatment can lead to changes in lipid metabolism, including increased fatty acid oxidation and decreased triglyceride levels. Additionally, 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to improve insulin sensitivity and reduce inflammation in animal models.
实验室实验的优点和局限性
One advantage of using 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide in lab experiments is its ability to selectively activate PPARα and PPARγ without affecting other PPAR isoforms. This allows for the specific study of the biological processes regulated by these receptors. However, 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide's synthetic nature may limit its use in certain experiments, as natural ligands may be preferred in some cases.
未来方向
1. Investigating the role of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide in regulating lipid metabolism and glucose homeostasis in human cells and tissues.
2. Exploring the potential therapeutic applications of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide in treating metabolic disorders such as diabetes and obesity.
3. Studying the effects of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide on inflammation and immune function.
4. Developing more selective PPAR agonists based on the structure of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide.
5. Investigating the potential of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide as a tool for studying the role of PPARs in cancer biology.
合成方法
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide can be synthesized through a multistep process starting from commercially available materials. The first step involves the preparation of 3-(trifluoromethyl)benzaldehyde, which is then reacted with phenol to form 2-phenoxy-3-(trifluoromethyl)benzaldehyde. Finally, the aldehyde group is reduced to form the desired product, 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide.
科学研究应用
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide has been used in several scientific studies as a research tool due to its ability to activate peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ). PPARs are transcription factors that play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide's ability to activate PPARs makes it a potential candidate for studying these biological processes.
属性
产品名称 |
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide |
|---|---|
分子式 |
C16H14F3NO2 |
分子量 |
309.28 g/mol |
IUPAC 名称 |
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C16H14F3NO2/c1-11(22-14-8-3-2-4-9-14)15(21)20-13-7-5-6-12(10-13)16(17,18)19/h2-11H,1H3,(H,20,21) |
InChI 键 |
NTSZCBNHKYZDJK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=CC=C2 |
规范 SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide](/img/structure/B270606.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)
![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B270612.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)




![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)
